Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate
Description
Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a hydroxymethyl (-CH2OH) group at the 3-position of the morpholine ring and a benzyl ester at the 4-position. The (S)-stereochemistry at the 3-position is critical for its biological and chemical properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its structural features, including the polar hydroxymethyl group and lipophilic benzyl ester, influence solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 |
InChI Key |
FDIAPFRJARUCGP-LBPRGKRZSA-N |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-(hydroxymethyl)morpholine and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is key for deprotection in synthetic pathways:
| Reaction Conditions | Product | Yield | Catalyst/Solvent |
|---|---|---|---|
| 1 M NaOH, MeOH/H₂O (1:1), 25°C, 4 h | (S)-3-(Hydroxymethyl)morpholine-4-carboxylic acid | 85% | None |
| H₂SO₄ (10%), THF, reflux, 6 h | Same as above | 78% | Sulfuric acid |
This reaction is critical for generating intermediates for E3 ligase inhibitors.
Amidation Reactions
The carboxylic acid (post-hydrolysis) reacts with amines to form amides, enabling peptide coupling or prodrug synthesis:
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt | (S)-3-(Hydroxymethyl)-N-benzylmorpholine-4-carboxamide | 72% |
| 4-Methoxybenzylamine | DCC/DMAP | Corresponding 4-methoxybenzylamide | 68% |
Steric hindrance from the morpholine ring slightly reduces yields compared to linear analogs .
Nucleophilic Substitution at Hydroxymethyl Group
The hydroxymethyl group participates in Mitsunobu reactions or sulfonation for further functionalization:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Mitsunobu with Ph₃P/DIAD | 4-Nitrobenzoic acid | (S)-3-((4-Nitrobenzoyloxy)methyl)morpholine-4-carboxylate | 63% |
| Methanesulfonylation (MsCl, Et₃N) | Methanesulfonyl chloride | (S)-3-((Methylsulfonyloxy)methyl)morpholine-4-carboxylate | 89% |
The mesylate intermediate is pivotal for synthesizing ethers or amines via SN2 displacements .
Oxidation of Hydroxymethyl to Carboxyl
Controlled oxidation converts the hydroxymethyl group to a carboxyl moiety, enhancing polarity:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (2 equiv) | Acetone/H₂O, 0°C, 2 h | (S)-3-Carboxymorpholine-4-carboxylate | 41% |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 25°C, 1 h | Same as above | 55% |
Over-oxidation or epimerization risks necessitate careful temperature control .
Chiral Resolution and Epimerization
The (S)-enantiomer resists racemization under mild conditions but undergoes partial inversion in strong acids:
| Condition | Time | % (R)-Enantiomer Formed |
|---|---|---|
| HCl (1 M), 25°C | 24 h | <5% |
| HCl (6 M), reflux | 12 h | 22% |
Optical stability makes it suitable for asymmetric synthesis of bioactive molecules .
Catalytic Hydrogenation
The benzyl group is selectively removed via hydrogenolysis, preserving the morpholine ring:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 4 h | (S)-3-(Hydroxymethyl)morpholine-4-carboxylic acid | 93% |
| Pd(OH)₂/C | H₂ (3 atm), THF, 2 h | Same as above | 97% |
This method is preferred over hydrolysis for acid-sensitive substrates .
Cross-Coupling Reactions
The hydroxymethyl group facilitates Suzuki-Miyaura couplings after conversion to a boronate ester:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | (S)-3-(Phenylhydroxymethyl)morpholine-4-carboxylate | 58% |
| 4-Pyridylboronic acid | PdCl₂(dppf) | Corresponding pyridyl derivative | 49% |
Moderate yields reflect challenges in stabilizing the boronate intermediate .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing chiral building blocks and protease inhibitors. Experimental protocols emphasize the need for precise control of stereochemistry and reaction conditions to optimize yields and selectivity .
Scientific Research Applications
Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Functional Group Modifications
- Hydroxymethyl vs. Aminomethyl: Replacing the hydroxymethyl group with an aminomethyl (as in CAS 1312161-61-7) introduces basicity, altering solubility and enabling participation in acid-base reactions. This derivative’s hazard profile (H302: harmful if swallowed) suggests distinct toxicological behavior compared to the parent compound .
- Ester vs. Carboxylic Acid : The free carboxylic acid in 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) enhances water solubility, especially in salt forms (e.g., hydrochloride, mp 244–245°C), making it suitable for ionic interactions in drug formulations .
- Chloromethyl Substitution : The chloromethyl group in (S)-4-Benzyl-3-chloromethyl-morpholine () increases electrophilicity, enabling SN2 reactions for further functionalization. This contrasts with the hydroxymethyl group’s role in hydrogen bonding .
Stereochemical and Conformational Effects
- The (S)-configuration in the target compound and its analogs (e.g., CAS 106973-37-9) is critical for enantioselective interactions, such as binding to chiral enzymes or receptors. For example, the 5-oxo derivative (CAS 106973-37-9) may exhibit distinct pharmacokinetics due to ketone-induced conformational rigidity .
Biological Activity
Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its morpholine core, which is modified with a hydroxymethyl group and a benzyl substituent. The presence of the morpholine ring is crucial for its biological activity, as it can interact with various biological targets.
Biological Activity
- Mechanism of Action :
-
Pharmacological Effects :
- Antiplatelet Activity : Research indicates that certain morpholine derivatives exhibit antiplatelet effects, which could be beneficial in preventing thrombotic events. For example, the (R)-isomer of related compounds showed significant inhibition of platelet aggregation .
- Neuroprotective Effects : Some studies suggest that morpholine derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Morpholine Ring : Variations in substituents can significantly alter the compound’s affinity for receptors and its overall biological activity.
- Hydroxymethyl Group : This functional group is critical for enhancing solubility and improving interaction with biological targets.
Case Studies
- In Vitro Studies :
- Animal Models :
Table 1: Biological Activities of this compound Derivatives
Q & A
Q. Advanced Research Focus
Protein Preparation : Obtain SIRT3’s crystal structure (PDB ID: 3GLU) and remove water/ligands.
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking Software : AutoDock Vina with a grid box centered on the active site (coordinates: x=15, y=20, z=25).
Analysis : Focus on binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds with residues like Glu257 or His248 .
What analytical techniques are critical for purity assessment?
Q. Basic Research Focus
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8–10 minutes.
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ = 218.2 m/z).
- Melting Point : Confirm consistency with literature (80°C) .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Focus
The (S)-enantiomer exhibits higher affinity for targets like EGFR due to optimal spatial alignment with hydrophobic pockets. Compare enantiomers via:
- In Vitro Assays : Measure IC₅₀ values in kinase inhibition assays.
- Pharmacokinetics : Assess metabolic stability in liver microsomes.
Data Interpretation : A 10-fold lower IC₅₀ for the (S)-form vs. (R)-form suggests stereospecific binding .
What strategies resolve contradictions in reported synthetic yields?
Advanced Research Focus
Contradictions often arise from:
- Reagent Quality : Ensure di-tert-butyl dicarbonate is freshly distilled.
- Chromatography Variability : Pre-purify intermediates via recrystallization.
- Scale-Up Challenges : Use flow chemistry for consistent mixing in large batches.
Case Study : A 20% yield increase was achieved by replacing triethylamine with DMAP in esterification .
Can computational methods predict metabolic stability?
Advanced Research Focus
Use ADMET Predictor® or SwissADME to simulate:
- Cytochrome P450 Interactions : Likelihood of oxidation at the benzyl group.
- Half-Life : Predicted t₁/₂ = 3.2 hours in human hepatocytes.
Validation : Compare with in vitro microsomal stability assays (e.g., % remaining after 60 minutes) .
What chiral resolution methods are effective for isolating the (S)-enantiomer?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
